molecular formula C17H11ClFNOS2 B4059577 3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4059577
M. Wt: 363.9 g/mol
InChI Key: NIPTVAJITLBHGF-NVNXTCNLSA-N
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Description

The compound “3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical with the linear formula C16H13ClFN3O2 . It has a molecular weight of 333.752 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, due to its structural features, has been a subject of interest in the synthesis of derivatives with potential biological activities. Research has been focused on creating derivatives of thiazolidinone and evaluating their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

One study synthesized imidazolyl acetic acid derivatives, including compounds structurally related to this compound, and evaluated them for anti-inflammatory and analgesic activities. These compounds exhibited significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity in albino mice (Khalifa & Abdelbaky, 2008).

Another investigation involved the synthesis of novel acetamide derivatives bearing a similar structural motif. These derivatives demonstrated noteworthy anti-inflammatory activity, highlighting the therapeutic potential of compounds within this chemical family (Sunder & Maleraju, 2013).

Antimicrobial and Antifungal Properties

Further research into compounds with the thiazolidinone core structure has shown promising antimicrobial and antifungal properties. For instance, a series of novel 2-thioxothiazolidin-4-one derivatives was synthesized and screened for antibacterial activity against several pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies reveal the potential of thiazolidinone derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer Activity

Moreover, the exploration of thiazolidinone derivatives extends into the realm of anticancer research. A particular focus has been on synthesizing and testing these compounds for activity against various cancer cell lines. The structural modification of thiazolidinones, including the addition of fluorine and chlorine atoms, aims to enhance their anticancer efficacy. For example, a study synthesized a series of benzimidazole derivatives incorporating the 2-thioxothiazolidin-4-one motif, which exhibited potent anticancer activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines, indicating the potential for these compounds in cancer therapy (Refaat, 2010).

Properties

IUPAC Name

(5Z)-3-(3-chloro-4-methylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNOS2/c1-10-2-7-13(9-14(10)18)20-16(21)15(23-17(20)22)8-11-3-5-12(19)6-4-11/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPTVAJITLBHGF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(3-chloro-4-methylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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